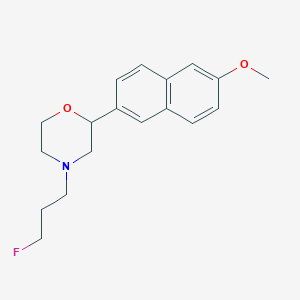

4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid, a structurally related compound, involves coupling the corresponding hydroxyalkyl ester with morpholinyl- or piperazinylacyl acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), followed by quantitative hydrolysis to naproxen in human serum. This method could potentially be adapted for the synthesis of 4-(3-Fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine by modifying the starting materials and reaction conditions (Rautio et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, has been characterized by NMR, IR, HRMS, and X-ray single-crystal diffraction, revealing a triclinic system with specific dihedral angles and hydrogen bonding patterns that contribute to a stable three-dimensional structure (Cai Zhi, 2010). Similar analytical techniques could elucidate the structure of this compound.

Chemical Reactions and Properties

The reactivity and chemical behavior of the compound can be inferred from related structures, such as the alkynyl-naphthalimide fluorophores, which exhibit specific coordination chemistry with gold and distinctive photophysical properties due to the naphthalimide-localized intramolecular charge transfer (ICT) (Langdon-Jones et al., 2015). This information suggests that this compound might also exhibit interesting photophysical and coordination properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of morpholinyl esters have been evaluated, showing that compounds with a methylpiperazinyl group exhibit desirable combinations of aqueous solubility and lipophilicity, which are crucial for their potential application in drug delivery systems (Rautio et al., 2000). These findings can provide insights into the physical properties of this compound.

Chemical Properties Analysis

Scientific Research Applications

Toxicity of Organic Fluorophores in Molecular Imaging

Fluorophores, including compounds structurally similar to "4-(3-fluoropropyl)-2-(6-methoxy-2-naphthyl)morpholine," are crucial for in vivo cancer diagnosis through optical imaging. These substances allow real-time detection of cancer using relatively inexpensive and portable equipment. However, their potential toxicity necessitates thorough investigation to ensure safe administration to patients. The toxicological profiles of fluorophores like indocyanine green and fluorescein (FDA-approved) are well-documented, whereas information on non-FDA-approved fluorophores is limited. The research indicates that the quantities used in molecular imaging are typically much lower than the toxic doses reported in the literature, suggesting their potential safety in patient applications (Alford et al., 2009).

Pharmacological Interest of Morpholine Derivatives

Morpholine and its derivatives, including "this compound," have been studied for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle with a nitrogen and oxygen atom in its ring structure, is found in various organic compounds developed for diverse pharmacological activities. This review summarizes the pharmacological profiles of morpholine derivatives, indicating their importance in biochemistry and potential for therapeutic applications (Asif & Imran, 2019).

Antioxidant Activity Measurement Techniques

The study of antioxidants, which may include compounds like "this compound," is significant in various fields, including medicine and food engineering. This review critically presents tests used to determine antioxidant activity, discussing their detection mechanisms, applicability, advantages, and disadvantages. The assays covered include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others, based on chemical reactions and spectrophotometry. These methods have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of chemical and electrochemical methods in understanding the kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Environmental Monitoring of Organic Pollutants

This review addresses the occurrence of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, following EU guidelines. While not directly mentioning "this compound," the study highlights the importance of monitoring organic pollutants, including potentially structurally related compounds. It discusses the highest concentrations found for various PSs and CECs, underlining the need for early legislation and data on clinical effects from poisons centres and user forums, combined with (in vitro) screening methods for quick detection of hazardous substances (Sousa et al., 2018).

properties

IUPAC Name |

4-(3-fluoropropyl)-2-(6-methoxynaphthalen-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO2/c1-21-17-6-5-14-11-16(4-3-15(14)12-17)18-13-20(8-2-7-19)9-10-22-18/h3-6,11-12,18H,2,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNYCEKIJIXOOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)